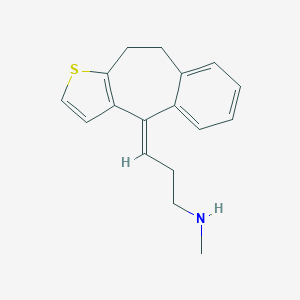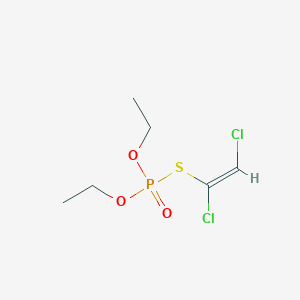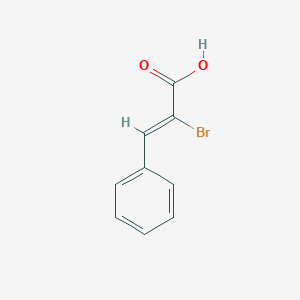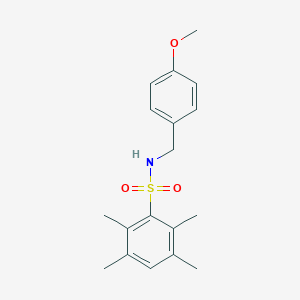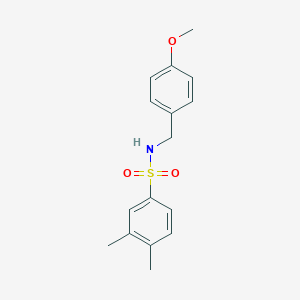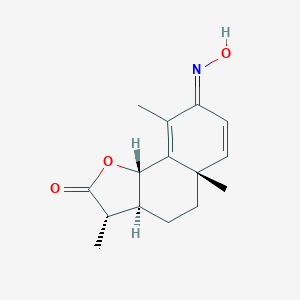
Santonine, oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Santonine oxime is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of santonine oxime is not yet fully understood, but it is believed to involve the inhibition of key enzymes and metabolic pathways in parasitic organisms. This results in the disruption of their normal cellular processes, leading to their death.
Biochemische Und Physiologische Effekte
Santonine oxime has been shown to have a range of biochemical and physiological effects, including the inhibition of protein and nucleic acid synthesis, as well as the disruption of mitochondrial function. It has also been shown to induce apoptosis in certain cancer cells, suggesting potential applications in cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of santonine oxime is its relatively low toxicity, making it a promising candidate for drug development. However, its solubility in water is limited, which can make it difficult to work with in certain lab experiments.
Zukünftige Richtungen
There are many potential future directions for research on santonine oxime. One area of interest is in the development of new drugs for the treatment of parasitic infections, particularly those that are resistant to existing therapies. Another area of research is in the development of new cancer therapies, based on the compound's ability to induce apoptosis in cancer cells. Additionally, there is potential for the use of santonine oxime in other scientific fields, such as agriculture and environmental science.
In conclusion, santonine oxime is a promising compound with many potential applications in scientific research. Its unique properties and low toxicity make it an attractive candidate for drug development, particularly in the field of parasitic infections. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other scientific fields.
Synthesemethoden
Santonine oxime can be synthesized through the reaction of santonin with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The resulting product is a white crystalline solid that is relatively stable under normal conditions.
Wissenschaftliche Forschungsanwendungen
Santonine oxime has been extensively studied for its potential applications in various scientific fields. One of the most promising areas of research is in the development of new drugs for the treatment of parasitic infections. Studies have shown that santonine oxime exhibits potent activity against a range of parasitic organisms, including malaria, leishmaniasis, and schistosomiasis.
Eigenschaften
CAS-Nummer |
1618-82-2 |
|---|---|
Produktname |
Santonine, oxime |
Molekularformel |
C6H6Cl2N2 |
Molekulargewicht |
261.32 g/mol |
IUPAC-Name |
(3S,3aS,5aS,8E,9bS)-8-hydroxyimino-3,5a,9-trimethyl-3a,4,5,9b-tetrahydro-3H-benzo[g][1]benzofuran-2-one |
InChI |
InChI=1S/C15H19NO3/c1-8-10-4-6-15(3)7-5-11(16-18)9(2)12(15)13(10)19-14(8)17/h5,7-8,10,13,18H,4,6H2,1-3H3/b16-11+/t8-,10-,13-,15-/m0/s1 |
InChI-Schlüssel |
DZFUMKYXWIWTMJ-ZYLULROZSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]2CC[C@]3(C=C/C(=N\O)/C(=C3[C@H]2OC1=O)C)C |
SMILES |
CC1C2CCC3(C=CC(=NO)C(=C3C2OC1=O)C)C |
Kanonische SMILES |
CC1C2CCC3(C=CC(=NO)C(=C3C2OC1=O)C)C |
Andere CAS-Nummern |
1618-82-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



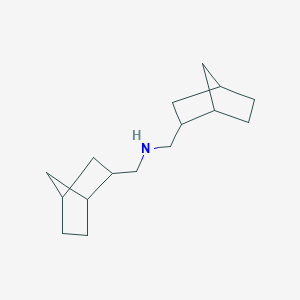
![(9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate](/img/structure/B238850.png)
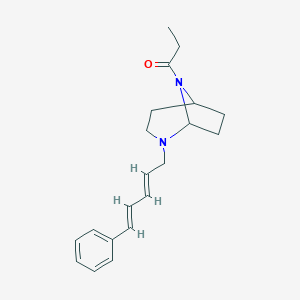
![1-[3-[(E)-3-(2-bromophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B238870.png)
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-dec-2-enethioate](/img/structure/B238881.png)
